Albalon A

Description

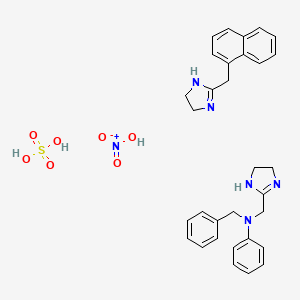

Structure

2D Structure

Properties

CAS No. |

60996-10-3 |

|---|---|

Molecular Formula |

C31H36N6O7S |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid;sulfuric acid |

InChI |

InChI=1S/C17H19N3.C14H14N2.HNO3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);1-7H,8-10H2,(H,15,16);(H,2,3,4);(H2,1,2,3,4) |

InChI Key |

RHLZNENZYABKLQ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O |

Other CAS No. |

94506-86-2 60996-10-3 |

Synonyms |

Albalon A Albalon-A antazoline sulfate (2:1) salt mixt. with naphazoline mononitrate antazoline sulfate - naphazoline mononitrate antazoline sulfate, naphazoline mononitrate drug combination Vasocon A |

Origin of Product |

United States |

Chemical and Pharmacological Characterization of Albalon a Components Within an Academic Context

Naphazoline (B1676943) Hydrochloride: Advanced Research Perspectives

Naphazoline hydrochloride is an imidazole (B134444) derivative recognized for its sympathomimetic activity, primarily functioning as a vasoconstrictor. medchemexpress.comwikipedia.org It is the hydrochloride salt form of naphazoline. medchemexpress.com This compound is a key component in various over-the-counter ophthalmic solutions designed to relieve redness from minor eye irritations. wikipedia.orgmayoclinic.org

Pre-Clinical Biological Studies: In Vitro and In Vivo Models (Non-Human)

Pre-clinical studies in non-human models have provided some insights into the biological effects of naphazoline hydrochloride.

In Vitro Studies:

An in vitro study investigated the effects of several nasal decongestants, including naphazoline, on the ciliary beat frequency of human nasal mucosal cell cultures. The application of naphazoline resulted in a rapid and reversible decrease in ciliary beat frequency.

In Vivo Studies:

In a mouse model of allergic conjunctivitis, the administration of naphazoline hydrochloride was shown to reduce conjunctival vascular hyperpermeability induced by either histamine (B1213489) or an antigen. This study also demonstrated that naphazoline treatment led to a reduction in the levels of various inflammatory mediators. Furthermore, a study in rabbits demonstrated that both topical and central administration of naphazoline can lower intraocular pressure and reduce aqueous humor flow, with these effects being mediated in part by alpha-2 and I(1) imidazoline (B1206853) receptors. nih.gov

Interactive Data Table: In Vivo Effects of Naphazoline Hydrochloride in a Mouse Model of Allergic Conjunctivitis

| Model | Treatment | Observed Effects | Reference |

| Mouse Model of Allergic Conjunctivitis | Naphazoline hydrochloride (0.2 mg/kg, 10 μl per eye; IP, once) | Reduced histamine or antigen-induced conjunctival vascular hyperpermeability. Reduced levels of inflammatory factors (TNF-α, IL-1β, IL-6), cytokines (IFN-γ, IL-4), IgE, GMCSF, and NGF. | medchemexpress.com |

Ocular Inflammatory Pathway Modulation in Allergic Conjunctivitis Models

Allergic conjunctivitis is an inflammatory condition of the conjunctiva, the membrane lining the eyelid and covering the white part of the eye. eyewiki.org It is often triggered by allergens and involves a complex cascade of inflammatory mediators. eyewiki.org

Research in murine models of allergic conjunctivitis has demonstrated that naphazoline hydrochloride can significantly suppress conjunctival vascular hyperpermeability induced by histamine or antigens. spandidos-publications.comnih.gov This effect is attributed to its vasoconstrictive properties, which help to reduce the leakage of fluid and inflammatory cells from blood vessels into the surrounding tissue. spandidos-publications.com

Furthermore, studies have shown that treatment with naphazoline hydrochloride can lead to a reduction in the levels of several key inflammatory markers. spandidos-publications.comnih.govspandidos-publications.com These include:

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). spandidos-publications.comspandidos-publications.com

Other Cytokines: Interferon-gamma (IFN-γ) and interleukin-4 (IL-4). spandidos-publications.comspandidos-publications.com

Immunoglobulin E (IgE): An antibody centrally involved in allergic reactions. spandidos-publications.comspandidos-publications.com

Granulocyte-macrophage colony-stimulating factor (GM-CSF): A cytokine that promotes the production and activation of various white blood cells. spandidos-publications.comspandidos-publications.com

Table 1: Impact of Naphazoline Hydrochloride on Inflammatory Mediators in Allergic Conjunctivitis Models

| Inflammatory Mediator | Effect of Naphazoline Hydrochloride Treatment |

|---|---|

| TNF-α | Reduction spandidos-publications.comspandidos-publications.com |

| IL-1β | Reduction spandidos-publications.comspandidos-publications.com |

| IL-6 | Reduction spandidos-publications.comspandidos-publications.com |

| IFN-γ | Reduction spandidos-publications.comspandidos-publications.com |

| IL-4 | Reduction spandidos-publications.comspandidos-publications.com |

| IgE | Reduction spandidos-publications.comspandidos-publications.com |

Investigations into Nerve Growth Factor (NGF) and Vascular Endothelial Growth Factor (VEGF) Alterations

Nerve growth factor (NGF) and vascular endothelial growth factor (VEGF) are crucial signaling molecules involved in various physiological and pathological processes, including neuronal survival, inflammation, and angiogenesis (the formation of new blood vessels). nih.govnih.gov

In the context of allergic conjunctivitis, research has indicated that naphazoline hydrochloride treatment can reduce the levels of both NGF and VEGF in experimental models. spandidos-publications.comnih.gov The reduction of VEGF is particularly relevant as this factor is a key promoter of vascular permeability. nih.gov The interplay between NGF and VEGF is complex, with studies suggesting they can interact with each other. nih.gov

Systemic Absorption Mechanisms and Biological Consequences in Experimental Models

While naphazoline is administered topically to the eye, some systemic absorption can occur. nih.gov Imidazoline compounds like naphazoline are generally lipophilic and weakly basic, which can facilitate their absorption. drugbank.com However, specific data on the systemic absorption, distribution, and metabolism of naphazoline remains limited. drugbank.comresearchgate.net

It is known that imidazoline compounds can be distributed throughout the body and may cross the blood-brain barrier. drugbank.com While some hepatic metabolism occurs, a significant portion of the dose may be excreted unchanged in the urine. drugbank.com The potential for systemic effects underscores the importance of understanding the pharmacokinetics of topically applied naphazoline. researchgate.net

Antazoline (B1665563) Phosphate (B84403): Advanced Research Perspectives

Antazoline is classified as a first-generation H1-antihistamine. smpdb.ca These compounds act by blocking the effects of histamine, a key mediator of allergic reactions, at the H1 receptor. wikipedia.org

Molecular Mechanisms of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action for antazoline is its role as an antagonist at the histamine H1 receptor. smpdb.ca Histamine, when released from mast cells during an allergic response, binds to H1 receptors, triggering a cascade of events that lead to the classic symptoms of allergy, such as itching, redness, and swelling. nih.govscience.gov

First-generation antihistamines, including antazoline, are known to bind to H1 receptors. smpdb.ca However, they often exhibit lower selectivity compared to second-generation antihistamines. nih.gov This means they can also interact with other receptors, such as cholinergic receptors, which can lead to a broader range of effects. wikipedia.org

The binding of antihistamines to the H1 receptor is not a simple competitive antagonism with histamine. nih.gov Instead, they are considered inverse agonists, meaning they bind to and stabilize the inactive conformation of the receptor, shifting the equilibrium away from the active state. nih.gov The binding pocket for first-generation antihistamines is a well-conserved, primarily hydrophobic region deep within the receptor. nih.gov The presence of a phosphate ion in an anion-binding region near the ligand-binding pocket has been shown to increase the affinity of some H1 receptor antagonists. nih.gov

By blocking the H1 receptor, antazoline effectively inhibits the downstream cellular responses triggered by histamine. smpdb.ca This includes preventing the increase in vascular permeability, which contributes to swelling and redness. eyewiki.org

Furthermore, the action of H1-antihistamines can lead to a reduction in the activity of the NF-κB transcription factor. smpdb.ca This, in turn, can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, further dampening the inflammatory response. smpdb.ca By interfering with the initial steps of the allergic cascade, antazoline helps to alleviate the symptoms of allergic conjunctivitis. smpdb.canih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Naphazoline Hydrochloride |

| Antazoline Phosphate |

| Histamine |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interferon-gamma (IFN-γ) |

| Interleukin-4 (IL-4) |

| Immunoglobulin E (IgE) |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) |

| Nerve Growth Factor (NGF) |

| Vascular Endothelial Growth Factor (VEGF) |

| Doxepin |

| Cetirizine |

| Pyrilamine |

| Levocetirizine |

| Astemizole |

| Chlorpheniramine |

Anticholinergic Activity and its Pharmacological Implications

One of the key components of Albalon A, antazoline, is a first-generation antihistamine that also possesses notable anticholinergic properties. drugbank.comwikipedia.orgnih.gov Anticholinergic agents work by blocking the action of acetylcholine, a neurotransmitter responsible for transmitting nerve impulses. rxlist.com In the context of ophthalmology, this action has specific and significant implications.

Antazoline's anticholinergic activity contributes to its therapeutic effect by causing pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia). naxlex.comjove.com By relaxing these muscles, it can help to alleviate some of the symptoms associated with allergic conjunctivitis. drugbank.comwikipedia.org The chemical structure of antazoline, specifically its ethylenediamine (B42938) derivative nature, is responsible for its ability to antagonize histamine H1 receptors and exhibit these anticholinergic effects. nih.govmims.com

It is important to note that while naphazoline is primarily an adrenergic agonist, some research suggests that its imidazole structure may also lead to interactions with cholinergic receptors, potentially inhibiting the parasympathetic system. scientificelectronicarchives.org However, its primary role in this compound is as a vasoconstrictor. drugbank.comtaylorandfrancis.com

The anticholinergic effects of antazoline are generally localized to the eye when administered topically. However, systemic absorption can lead to more widespread anticholinergic effects, although this is less common with ophthalmic use. rxlist.com

| Component | Primary Pharmacological Class | Anticholinergic Activity | Primary Ocular Effect of Anticholinergic Action |

| Antazoline | 1st Generation Antihistamine | Yes | Mydriasis and Cycloplegia drugbank.comwikipedia.orgnaxlex.comjove.com |

| Naphazoline | Adrenergic Agonist (Sympathomimetic) | Potential minor activity scientificelectronicarchives.org | Primarily Vasoconstriction drugbank.comtaylorandfrancis.com |

Pre-Clinical Biological Studies: Investigations in Allergic Response Models (Non-Human)

Pre-clinical studies are fundamental in elucidating the efficacy and mechanism of action of pharmaceutical agents before they are approved for human use. In the case of the components of this compound, investigations in non-human models of allergic response have provided crucial insights.

A significant controlled, double-blind clinical trial involving 51 patients with ragweed-sensitive allergic conjunctivitis compared the effects of naphazoline hydrochloride 0.05%, antazoline phosphate 0.5%, a combination of both, and a placebo. nih.gov The results demonstrated that both individual components and the combination product were superior to the placebo in reducing symptoms such as lacrimation, conjunctival inflammation, and pruritus. nih.gov Notably, the combination product showed a statistically significant superiority in alleviating conjunctival inflammation and photophobia. nih.gov Furthermore, the need for subsequent treatment with epinephrine (B1671497) hydrochloride was significantly lower in the group that received the combination, indicating a prophylactic effect. nih.gov

These findings from clinical studies in humans with allergic conjunctivitis provide strong evidence for the effectiveness of the individual components and their combination, which would have been preceded by non-human, pre-clinical investigations to establish initial safety and efficacy. While the provided search results focus on a human clinical trial, it is a standard practice in pharmaceutical development that such trials are based on foundational pre-clinical data from animal models of allergic conjunctivitis. These non-human studies would have been instrumental in determining the potential of naphazoline and antazoline for treating allergic eye conditions.

Synergistic and Complementary Pharmacological Interactions within this compound

The combination of naphazoline and antazoline in this compound is not merely additive; it represents a synergistic and complementary approach to treating allergic conjunctivitis.

Mechanistic Basis of Combined Vasoconstrictor and Antihistaminic Actions

The therapeutic efficacy of this compound stems from the distinct yet complementary mechanisms of its two active ingredients. mims.com

Naphazoline: As a sympathomimetic amine with alpha-adrenergic agonist activity, naphazoline acts on the arterioles of the conjunctiva. drugbank.comtaylorandfrancis.com This action leads to vasoconstriction, which directly reduces the redness and swelling (congestion) of the eye. mims.compatsnap.com The onset of this local vasoconstriction is rapid, typically occurring within 10 minutes. mims.com

Antazoline: As an H1-receptor antagonist, antazoline directly counteracts the effects of histamine, a key mediator of allergic reactions. drugbank.comwikipedia.orgnih.gov Histamine is responsible for the itching, vasodilation, and increased vascular permeability that characterize an allergic response. nih.gov By blocking histamine H1 receptors, antazoline provides relief from these symptoms. drugbank.comwikipedia.org

The combination, therefore, addresses two major facets of the allergic cascade: naphazoline mitigates the visible signs of inflammation (redness and swelling), while antazoline targets the underlying histamine-mediated symptoms (itching). mims.comnih.gov

Exploration of Potential Cross-Talk between Alpha-Adrenergic and Histamine Receptors in Ocular Tissues

While the primary actions of naphazoline and antazoline are on separate receptor systems, the potential for cross-talk between alpha-adrenergic and histamine receptors in ocular tissues is an area of scientific interest. Both receptor types are G-protein coupled receptors (GPCRs), and their signaling pathways can intersect.

For instance, the release of norepinephrine (B1679862) induced by naphazoline leads to the activation of alpha-adrenergic receptors. drugbank.com This signaling cascade can potentially modulate the cellular responses initiated by histamine receptor activation. While direct evidence of this cross-talk in the context of this compound is not detailed in the provided search results, it remains a plausible area for further pharmacological investigation. The integrated response to the dual-action formulation suggests a complex interplay that may go beyond simple additive effects.

Theoretical Modeling of Dual-Target Engagement

The concept of dual-target engagement, as exemplified by this compound, is a cornerstone of modern polypharmacology. Theoretical modeling can be employed to understand how the simultaneous binding of two different ligands (naphazoline and antazoline) to their respective receptors (alpha-adrenergic and histamine H1) can lead to an enhanced therapeutic outcome.

Such models would consider the receptor densities in ocular tissues, the binding affinities of each drug for its target, and the downstream signaling pathways that are activated or inhibited. The goal of this modeling would be to predict the synergistic effects observed in clinical practice, such as the superior efficacy of the combination product in reducing conjunctival inflammation and photophobia as demonstrated in clinical trials. nih.gov While specific theoretical models for this compound were not found in the search results, the principles of dual-target pharmacology provide a strong theoretical framework for its observed clinical benefits.

Analytical Methodologies and Quality Control Research for Albalon a and Its Constituents

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the quantitative analysis of multi-component drug products such as Albalon A. These techniques separate the active ingredients from each other and from excipients and degradation products, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical formulations due to its high resolution, speed, and sensitivity.

The simultaneous determination of Naphazoline (B1676943) and Antazoline (B1665563) in ophthalmic solutions has been successfully achieved using reverse-phase HPLC (RP-HPLC). tandfonline.comscielo.br Researchers have developed methods that are simple, rapid, and accurate for routine quality control. scielo.brnih.gov

One validated RP-HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (80:20 v/v). tandfonline.comscielo.br The analysis is performed at a flow rate of 1.5 mL/min with detection at 285 nm. tandfonline.comscielo.br This method demonstrated good linearity for both Antazoline sulfate (B86663) and Naphazoline nitrate (B79036) within their respective concentration ranges. tandfonline.comscielo.br Another established HPLC procedure employs a supelcosil LC-8 column with a mobile phase of acetonitrile, water, and triethylamine (B128534) (40:59.75:0.25) adjusted to pH 4.5. tandfonline.com

The validation of these methods is conducted in accordance with the International Conference on Harmonization (ICH) Q2 (R1) guidelines, assessing parameters such as sensitivity, selectivity, linearity, accuracy, and precision. tandfonline.comscielo.br

Interactive Data Table: HPLC Method Parameters for Simultaneous Quantification

| Parameter | Method 1 | Method 2 |

| Column | C18 tandfonline.comscielo.br | Supelcosil LC-8 (5 μm) tandfonline.com |

| Mobile Phase | Phosphate buffer: Methanol (80:20) tandfonline.comscielo.br | Acetonitrile:Water:Triethylamine (40:59.75:0.25), pH 4.5 tandfonline.com |

| Flow Rate | 1.5 mL/min tandfonline.comscielo.br | Not Specified |

| Detection Wavelength | 285 nm tandfonline.comscielo.br | Not Specified |

| Internal Standard | Not Specified | N-butyryl-4-aminophenol tandfonline.com |

Interactive Data Table: Validation Parameters for a Simultaneous HPLC Method

| Parameter | Naphazoline Nitrate | Antazoline Sulfate |

| Linearity Range | 0.006–0.02 mg/mL tandfonline.comscielo.br | 0.11 to 0.35 mg/mL tandfonline.comscielo.br |

| Correlation Coefficient (r²) | 0.9997 tandfonline.comscielo.br | 0.9999 tandfonline.comscielo.br |

| Limit of Detection (LOD) | 0.06 μg/mL tandfonline.comscielo.br | 0.3 μg/mL tandfonline.comscielo.br |

Stability-indicating analytical methods are essential for quality control as they can resolve the active pharmaceutical ingredients from any degradation products, ensuring that the measured concentration corresponds solely to the intact drug. tandfonline.comscielo.br For Naphazoline and Antazoline, stability-indicating HPLC methods have been developed that can separate the peaks of the active compounds from those of their degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. tandfonline.comnih.gov

In one study, the peak purity factor for both Naphazoline and Antazoline was found to be greater than or equal to 980 after exposure to various stress conditions, which indicates the complete separation of the analyte peaks from the stress-induced degradation products. tandfonline.com The development of such methods is critical for assessing the stability of the formulation over its shelf life. tandfonline.comscielo.br These methods have proven to be quantitative and specific for the active drugs and their known degradation products. nih.gov

Capillary Electrophoretic Methods for Separation and Quantitation

Capillary electrophoresis (CE) offers an alternative to HPLC for the analysis of pharmaceuticals, providing advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov Capillary zone electrophoresis (CZE) is a mode of CE that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net

While specific CZE methods for the simultaneous analysis of Naphazoline and Antazoline in this compound are not extensively documented in the provided search results, methods for the determination of Naphazoline in combination with other antihistamines have been developed. scielo.brnih.govresearchgate.net For instance, a CZE method was developed to separate and quantify Naphazoline, dyphenhydramine, and phenylephrine (B352888) in nasal solutions. nih.govresearchgate.net This method utilized a silica (B1680970) capillary, a phosphate run buffer at pH 3.72, and an applied voltage of 17.7 kV. nih.gov Such methodologies demonstrate the feasibility of CZE for the quality control of Naphazoline-containing products. The separation principle relies on the differential migration of the cationic forms of these weak bases in an electric field. scielo.br

Micellar electrokinetic chromatography (MEKC), another CE technique, allows for the separation of both neutral and charged analytes through the addition of micelles to the buffer. nih.gov This technique could also be explored for the comprehensive analysis of this compound, including any non-ionic degradation products.

Interactive Data Table: CZE Method Parameters for Naphazoline Analysis in a Mixture

| Parameter | Value |

| Technique | Capillary Zone Electrophoresis (CZE) nih.govresearchgate.net |

| Capillary | Fused Silica (75 µm I.D., 70 cm total length) nih.gov |

| Buffer | Phosphate buffer (0.063 mol/L, pH 3.72) nih.gov |

| Voltage | 17.7 kV nih.gov |

| Injection | Anodic end nih.gov |

Spectroscopic and Spectrometric Techniques for Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of compounds, particularly for the characterization of unknown degradation products.

HPLC-Mass Spectrometry (HPLC-MS) for Degradation Product Identification

The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful tool for the identification of impurities and degradation products in pharmaceutical formulations. nih.govwaters.com This technique provides both the retention time information from HPLC and the mass-to-charge ratio (m/z) from MS, which aids in the structural elucidation of unknown compounds. waters.com

In the case of this compound, HPLC analysis revealed the presence of a degradation peak of unknown identity. nih.govwaters.comwaters.com Through forced degradation studies, where the active drugs were subjected to hydrolysis at high pH, the primary degradation product was isolated. nih.govwaters.com Subsequent analysis using HPLC-MS, along with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, conclusively identified this degradant as the Antazoline hydrolysis product, N-[(N-benzylanilino)acetyl]ethylenediamine. nih.govwaters.com Analysis of an expired stability lot of an ophthalmic solution containing Naphazoline and Antazoline confirmed the presence of this degradation product. nih.gov

Stability tests on Naphazoline have also identified potential degradation products such as 1-naphthylacetylethylenediamine (impurity A) and 1-naphthylacetic acid (impurity B). nih.govnih.gov The ability to identify and subsequently quantify these degradation products is a key aspect of quality control, ensuring the safety and stability of the final drug product. nih.gov

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The definitive identification of the active components in this compound, naphazoline and antazoline, relies on powerful spectroscopic techniques that probe their molecular structures. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are principal among these methods, providing detailed information about the chemical environment of atoms and the functional groups present within the molecules.

In one study focused on identifying an unknown degradation product in a commercial Albalon-A ophthalmic solution, researchers utilized NMR, FT-IR, and mass spectrometry (MS) to conclusively elucidate the structure of isolated hydrolysis products of both naphazoline and antazoline. nih.govnemi.gov These techniques allowed for the unambiguous characterization of the compounds by analyzing the interactions of their nuclei with magnetic fields (NMR) and the absorption of infrared radiation by their chemical bonds (FT-IR). nih.govnemi.gov This level of detailed structural analysis is essential not only for confirming the identity of the APIs but also for characterizing any impurities or degradants that may form. nih.govnemi.gov

Micellar-Enhanced Spectrofluorimetry for Naphazoline Quantification

Quantifying the precise amount of naphazoline in pharmaceutical formulations is critical for quality control. While naphazoline exhibits low native fluorescence, its detection can be significantly improved using micellar-enhanced spectrofluorimetry. ajpsonline.comscribd.com This technique offers a rapid, sensitive, and powerful alternative for the analysis of naphazoline. ajpsonline.comscribd.com

The method involves the use of an anionic surfactant, such as sodium dodecyl sulphate (SDS), which forms micelles that encapsulate the naphazoline molecules. ajpsonline.comscribd.com This micellar environment considerably enhances the fluorescence intensity of naphazoline, allowing for its accurate quantification. ajpsonline.comscribd.com A study demonstrated that this method, when adapted to a flow-injection analysis (FIA) system, provides a simple and accurate approach for online quality control. ajpsonline.com The high sensitivity of the method is confirmed by a low limit of detection (LOD). ajpsonline.comscribd.com

| Parameter | Value |

|---|---|

| Excitation Wavelength (λexc) | 280 nm |

| Emission Wavelength (λem) | 326 nm |

| Linear Operating Limit (LOL) | 0.003–10 μg mL⁻¹ |

| Limit of Detection (LOD) | 3 × 10⁻⁴ μg mL⁻¹ |

| Surfactant Used | Sodium Dodecyl Sulphate (SDS) |

Atomic Emission and Atomic Absorption Spectrometry for Component Determination

While molecular spectroscopy techniques are used for the active ingredients, methods like Atomic Emission Spectrometry (AES) and Atomic Absorption Spectrometry (AAS) are vital for the quality control of inorganic components present in the this compound formulation. nemi.govmdpi.com The excipients in this compound include compounds containing sodium, such as sodium chloride, sodium acetate, and disodium (B8443419) edetate. sigmaaldrich.com

Flame Atomic Emission Spectrometry (FAES) and AAS are well-established methods for determining the concentration of metallic elements like sodium in aqueous solutions. libretexts.orgnemi.govscribd.com In AAS, the sample is aspirated into a flame, and the amount of light absorbed by the ground-state atoms of the element of interest is measured. nemi.gov Conversely, FAES measures the intensity of light emitted by the atoms after they have been excited in the flame. libretexts.orgscribd.com These techniques are characterized by their simplicity, sensitivity, and speed, making them suitable for routine quality control to ensure the correct composition of the formulation's excipients. scribd.commdpi.com The method of standard additions is often employed to overcome potential matrix effects from other components in the eye drops. libretexts.org

Degradation Product Analysis and Stability Kinetics

Understanding how the active ingredients in this compound degrade over time and under various environmental stresses is a cornerstone of ensuring its quality and shelf-life. This involves identifying the structures of degradation products and studying the speed, or kinetics, of these degradation reactions.

Elucidation of Hydrolysis Products of Naphazoline and Antazoline

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a common degradation pathway for many pharmaceuticals. For this compound, which contains both naphazoline and antazoline, analysis via High-Performance Liquid Chromatography (HPLC) has revealed the formation of degradation products over time. nih.govnemi.gov

Studies have focused on elucidating the structure of these degradants. By subjecting the active drugs to forced hydrolysis (e.g., by refluxing at high pH), researchers have been able to isolate and identify the resulting products. nih.govnemi.gov Through spectral characterization using NMR, FT-IR, and MS, the primary degradation product found in Albalon-A was confirmed to be N-[(N-benzylanilino)acetyl]ethylenediamine, which results from the hydrolysis of antazoline. nih.govnemi.gov Another study identified the same hydrolysis product of antazoline as N-(2-aminoethyl)-2-(N-benzylanilino)acetamide. nih.govpharmaffiliates.com A stability-indicating HPLC method was subsequently developed to resolve this degradation product from the active ingredients, allowing for its quantification in stability samples. nih.govnemi.gov

Kinetic Studies on Antazoline Degradation Pathways under Varying pH Conditions (Acidic, Non-Catalysed, Semi-Alkaline Hydrolysis)

In the pH range of 3.0 to 7.4, the formation of the primary hydrolysis product, N-(2-aminoethyl)-2-(N-benzylanilino)acetamide, occurs through three distinct pathways nih.govpharmaffiliates.com:

Semi-alkaline hydrolysis: Occurs in the pH range of approximately 6.0 to 7.4.

Non-catalysed hydrolysis: The degradation rate reaches a minimum value around pH 5.0.

Acidic hydrolysis: The degradation rate begins to increase again in the pH range of 3.0 to 4.0.

In highly acidic media (pH 0–2), the degradation mechanism becomes more complex, involving the formation of a colorful intermediate in addition to the primary hydrolysis product. nih.govpharmaffiliates.com This detailed kinetic analysis, often utilizing UV-Vis spectrophotometry, is crucial for defining the optimal pH for the formulation's stability. pharmaffiliates.com

| pH Range | Predominant Degradation Pathway | Observation |

|---|---|---|

| 0 - 2 | Complex Acidic Degradation | Formation of primary hydrolysis product and a colorful intermediate. |

| 3.0 - 4.0 | Acidic Hydrolysis | Degradation rate increases as pH decreases. |

| ~ 5.0 | Non-Catalysed Hydrolysis | Minimum degradation rate observed. |

| 6.0 - 7.4 | Semi-Alkaline Hydrolysis | Degradation rate increases as pH increases. |

Identification and Characterization of Oxidation Degradants

In addition to hydrolysis, drug substances can be susceptible to oxidative degradation. International Council for Harmonisation (ICH) guidelines mandate stress testing, which includes exposing the drug to oxidative conditions to identify potential degradants. ajpsonline.comnih.govmdpi.com Such tests are typically performed using an oxidizing agent like hydrogen peroxide. ajpsonline.comresearchgate.net

Forced degradation studies on naphazoline have shown that it is unstable under oxidative stress, leading to the formation of multiple degradation products. nih.gov One study identified five distinct impurity peaks when a combination product containing naphazoline was subjected to oxidative stress. nih.gov The goal of these studies is to generate and subsequently identify these oxidation products, often referred to as degradants. ajpsonline.com For molecules containing amine functionalities, like naphazoline and antazoline, oxidation can lead to products such as N-oxides or, through more complex pathways involving impurities like formaldehyde, result in N-formylation or N-methylation. nih.govnih.gov Characterizing these oxidative degradants is a critical step in developing a robust and stable formulation and ensuring that the analytical methods used can detect them. ajpsonline.comnih.gov

| Stress Condition | % Degradation of Naphazoline HCl | Number of Degradation Peaks Observed |

|---|---|---|

| Acidic (5 M HCl) | 78.5% | 3 |

| Basic (5 M NaOH) | 44.9% | 3 |

| Oxidative | 76.0% | 5 |

| Thermal (Dry Heat) | 68.4% (for 240 h) | Not specified |

Development of Stability-Indicating Assays for Quality Assurance

The quality and stability of pharmaceutical formulations are paramount for ensuring their efficacy and safety. For combination products like this compound, which contains naphazoline hydrochloride and antazoline phosphate, robust analytical methods are required to simultaneously quantify the active pharmaceutical ingredients (APIs) and their potential degradation products. researchgate.netingentaconnect.comtandfonline.comtandfonline.comresearchgate.net Stability-indicating assays are crucial in this regard, as they can resolve the APIs from any impurities or degradants that may form under various stress conditions, such as exposure to light, heat, acid, base, or oxidizing agents. researchgate.net

Research has focused on developing and validating simple, rapid, and accurate stability-indicating methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comresearchgate.net These methods are essential for routine quality control and for stability testing of ophthalmic formulations containing naphazoline and antazoline. researchgate.netingentaconnect.comtandfonline.com

A key study outlines a validated RP-HPLC method for the simultaneous determination of antazoline sulfate and naphazoline nitrate in commercial eye drops. ingentaconnect.comtandfonline.com The method was validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines, demonstrating its suitability for its intended purpose. ingentaconnect.comtandfonline.com The validation process confirmed the method's sensitivity, selectivity, linearity, accuracy, and precision. ingentaconnect.comtandfonline.com

The development of such methods involves optimizing various chromatographic parameters to achieve adequate separation between the active ingredients and their degradation products. researchgate.netresearchgate.net For instance, one developed method utilized a C18 column with a mobile phase consisting of a phosphate buffer and methanol mixture, with detection at a specific ultraviolet (UV) wavelength. researchgate.netingentaconnect.comtandfonline.com The ability of these methods to separate the APIs from stress-induced degradation products confirms their stability-indicating capability. researchgate.net

Detailed findings from a developed HPLC method are presented below:

Interactive Data Table: HPLC Method Parameters for Naphazoline and Antazoline Analysis

| Parameter | Naphazoline Nitrate | Antazoline Sulfate | Source |

| Linearity Range | 0.006–0.02 mg/mL | 0.11–0.35 mg/mL | ingentaconnect.comtandfonline.com |

| Correlation Coefficient (R²) | 0.9997 | 0.9999 | ingentaconnect.comtandfonline.comtandfonline.com |

| Limit of Detection (LOD) | 0.06 µg/mL | 0.3 µg/mL | researchgate.netingentaconnect.comtandfonline.com |

| Recovery | >98% | >98% | researchgate.net |

| HPLC Column | C18 | C18 | ingentaconnect.comtandfonline.com |

| Mobile Phase | Phosphate buffer: Methanol (80:20) | Phosphate buffer: Methanol (80:20) | ingentaconnect.comtandfonline.com |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | ingentaconnect.comtandfonline.com |

| Detection Wavelength | 285 nm | 285 nm | ingentaconnect.comtandfonline.com |

These validated methods provide a reliable tool for the quality assurance of ophthalmic products containing naphazoline and antazoline, ensuring that the product remains stable and effective throughout its shelf life. tandfonline.com

Isotopic Labeling and Reference Standard Development for Research

The foundation of accurate analytical measurement and complex metabolic research lies in the availability of high-purity reference standards and isotopically labeled compounds. sigmaaldrich.comnih.gov

Reference Standard Development

For the constituents of this compound, specifically naphazoline, well-characterized reference standards are available. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide primary reference standards for Naphazoline Hydrochloride. sigmaaldrich.comnih.gov These standards are rigorously tested and evaluated by multiple independent laboratories to confirm their accuracy and reproducibility, serving as the benchmark for quality control tests and assays. avantorsciences.com They are intended for use in official USP-NF monograph tests, such as those for Naphazoline Hydrochloride Ophthalmic Solution. sigmaaldrich.com

In addition to primary standards, pharmaceutical secondary standards and certified reference materials are also commercially available from various suppliers. medchemexpress.comsigmaaldrich.com These are qualified against the primary standards and are suitable for a range of analytical applications, including method development and release testing. sigmaaldrich.com The availability of these standards is critical for ensuring the identity, strength, quality, and purity of the drug substance in pharmaceutical formulations. sigmaaldrich.com

Interactive Data Table: Available Reference Standards for Naphazoline

| Standard Type | Issuing/Supplying Body | Intended Use | Source |

| Naphazoline Hydrochloride USP Reference Standard | United States Pharmacopeia (USP) | Official quality tests and assays as per USP-NF monographs. | sigmaaldrich.comavantorsciences.com |

| Naphazoline hydrochloride EP Reference Standard | European Pharmacopoeia (EP) | Pharmacopoeial analysis and quality control. | nih.gov |

| Naphazoline hydrochloride Pharmaceutical Secondary Standard | Commercial Suppliers (e.g., Sigma-Aldrich) | Certified Reference Material (CRM) for various analytical applications. | sigmaaldrich.com |

| Naphazoline (hydrochloride) (Standard) | Commercial Suppliers (e.g., MedChemExpress) | Analytical standard for research and analytical applications. | medchemexpress.com |

Isotopic Labeling for Research

Isotopic labeling is a powerful technique used to trace the path of a molecule through a biological system or a chemical reaction. wikipedia.orgmusechem.com This process involves replacing one or more atoms in a drug molecule with their isotope, which has the same number of protons but a different number of neutrons. wikipedia.orgmusechem.com Common isotopes used in drug development include stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioactive isotopes (radionuclides) such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). chemicalsknowledgehub.com

While specific isotopically labeled versions of this compound's components are not detailed in the provided context, the principles of isotopic labeling would be directly applicable for advanced research. For instance, labeling naphazoline or antazoline would be invaluable for conducting absorption, distribution, metabolism, and excretion (ADME) studies. nih.govchemicalsknowledgehub.com By introducing a labeled version of the drug into a biological system, researchers can use detection techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track the drug and identify its metabolites. nih.govwikipedia.org

This technique helps in understanding the drug's metabolic fate, which is a critical aspect of drug development and safety assessment. nih.gov For example, incorporating a stable isotope like carbon-13 into the molecular backbone of naphazoline or antazoline would create a metabolically stable label, allowing researchers to trace how the body processes the compound without the risk of the label being lost during metabolism. chemicalsknowledgehub.com

Formulation Science and Biopharmaceutical Research on Albalon a Excluding Clinical Outcomes

Excipient Interactions and Their Impact on Formulation Stability and Performance (Excluding Clinical Safety)

Effects of Preservatives (e.g., Benzalkonium Chloride) on Ocular Surface Cell Viability In Vitro

Preservatives are essential in multi-dose ophthalmic solutions to prevent microbial contamination. Benzalkonium Chloride (BAK) is a commonly used preservative in ophthalmic formulations, found in approximately 70% of such products nih.gov. However, BAK is known to exhibit cytotoxic effects on ocular surface cells, including corneal and conjunctival epithelial cells, in a concentration- and time-dependent manner in in vitro studies nih.govarvojournals.orgdovepress.comresearchgate.net. Research using human corneal epithelial cell lines (HCE-T) and other ocular surface cell cultures has demonstrated that exposure to BAK can lead to a significant decrease in cell viability and induce apoptosis nih.govarvojournals.orgdovepress.comjst.go.jp.

Studies have shown that the extent of cytotoxicity is correlated with the concentration of BAK. For example, research evaluating the effect of different anti-glaucoma eye drops preserved with varying concentrations of BAK on human conjunctival goblet cells in vitro found that higher BAK concentrations led to reduced cell survival researchgate.net. After 30 minutes of exposure, cell viability ranged from 93% with 0.005% BAK to 69% with 0.02% BAK, and after 6 hours, these values dropped to 74% and 31%, respectively researchgate.net. Another study using a 3D human corneal epithelial model showed that 0.02% BAK and a BAK-preserved latanoprost (B1674536) formulation induced a significant decrease in cellular viability (around 45-48%) after 24 hours, while a preservative-free formulation showed only a slight reduction (83%) arvojournals.org.

The mechanism of BAK's cytotoxic effect involves interactions with cell membranes, leading to instability and cell lysis nih.gov. It can also induce oxidative stress, mitochondrial damage, and caspase-dependent and independent apoptosis nih.govarvojournals.org.

The following table summarizes findings on the in vitro effects of BAK on ocular cell viability:

| Preservative Concentration | Cell Type (In Vitro) | Exposure Time | Observed Effect on Cell Viability | Source |

| 0.02% BAK | 3D Human Corneial Epithelial Cells | 24 hours | ~48% decrease | arvojournals.org |

| 0.005% BAK | Human Conjunctival Goblet Cells | 30 minutes | 93% viability | researchgate.net |

| 0.02% BAK | Human Conjunctival Goblet Cells | 30 minutes | 69% viability | researchgate.net |

| 0.005% BAK | Human Conjunctival Goblet Cells | 6 hours | 74% viability | researchgate.net |

| 0.02% BAK | Human Conjunctival Goblet Cells | 6 hours | 31% viability | researchgate.net |

| Various BAK concentrations | SIRC, BCE C/D-1b, RC-1, Chang Conj. | Not specified | Reduced cell viability | jst.go.jp |

These in vitro studies highlight the potential of BAK to negatively impact ocular surface cells, a critical consideration in ophthalmic formulation design.

Interaction of Formulation Components with Contact Lens Materials

The interaction between ophthalmic formulation components and contact lens materials is a significant area of research, particularly for patients who use both. Contact lenses can absorb components from eye drops, potentially leading to altered drug release profiles, reduced drug availability, and accumulation of excipients like preservatives within the lens matrix aston.ac.uknih.govjbclinpharm.org.

Studies have investigated the uptake and release of various compounds by different contact lens materials, including conventional hydrogels and silicone hydrogels aston.ac.ukjbclinpharm.org. The interaction is complex and depends on factors such as the chemical structure of the drug or excipient, its charge, hydrophobicity, and the properties of the lens material, including its water content and polymer matrix structure aston.ac.uk. Hydrophobic interactions and ionic interactions play significant roles in the retention of substances within the lens material aston.ac.uk.

For example, research using ophthalmic dyes as model compounds has shown that while water content allows water-soluble actives to diffuse into the lens matrix, hydrophobicity or ionicity are necessary for retention within the lens aston.ac.uk. The polymer matrix structure of the contact lens material has a dominant influence on the uptake of actives aston.ac.uk.

The absorption of preservatives like BAK by contact lenses is particularly concerning due to their potential for ocular toxicity nih.gov. Lenses can act as reservoirs for BAK, leading to prolonged exposure of the ocular surface to the preservative, even after the initial instillation of the eye drop. This prolonged exposure can contribute to ocular surface irritation and discomfort in contact lens wearers.

The development of contact lens-based drug delivery systems also necessitates a thorough understanding of these interactions to ensure controlled drug release without compromising lens properties or ocular health nih.govjbclinpharm.orgmdpi.com. Biodegradable polymers and novel lens designs are being explored to improve drug loading and release kinetics while minimizing adverse interactions jbclinpharm.orgmdpi.com.

Physiochemical Influences on Drug Release and Distribution in Ocular Models

The physiochemical properties of an ophthalmic formulation significantly influence how the drug is released from the vehicle and distributed across the ocular surface and into ocular tissues.

Osmolarity Considerations and Their Effect on Ocular Surface Homeostasis in In Vitro / In Vivo Studies (Non-Human)

Osmolarity, the concentration of solutes in a solution, is a critical factor for ophthalmic formulations as it can impact ocular surface homeostasis. The physiological osmolarity of tears is typically around 290-308 mOsm/L researchgate.netnih.gov. Deviations from this range, particularly hyperosmolarity, can disrupt the delicate balance of the ocular surface, leading to inflammation and damage researchgate.netnih.govmdpi.comdovepress.com.

In vitro and non-human in vivo studies have investigated the effects of osmolarity on ocular surface cells and tissues. Hyperosmolar conditions have been shown to decrease the metabolic activity of human corneal epithelial cells in vitro and increase the production of inflammatory cytokines and chemokines dovepress.com. Studies in mice have demonstrated that hyperosmolarity stimulates the expression of inflammatory mediators and activates signaling pathways on the ocular surface, similar to what is observed in dry eye disease mdpi.com.

While some marketed ophthalmic formulations may have osmolarity values outside the physiological range, rapid precorneal clearance in vivo can help protect the ocular surface from prolonged exposure to hyperosmolar stress researchgate.net. However, maintaining osmolarity close to that of natural tears is generally preferred for better ocular tolerance and to minimize potential irritation and disruption of the tear film mdpi.comascendiacdmo.com. Some studies suggest that hypotonic solutions can improve comfort and reduce dryness symptoms nih.govdovepress.com.

Data on the osmolarity of various ophthalmic formulations highlights a wide range, from hypotonic to significantly hypertonic solutions researchgate.net. For instance, some lubricant drops have osmolarity values below 200 mOsm/L, while certain formulations, particularly suspensions, can exhibit very high osmolarity (e.g., over 1000 mOsm/L) researchgate.netmdpi.com.

Role of Viscosity-Modifying Additives on Precorneal Contact Time and Ocular Absorption in Experimental Systems

The short contact time of topically applied eye drops with the ocular surface due to blinking and tear drainage is a major challenge in ophthalmic drug delivery, leading to poor bioavailability core.ac.uknih.govinnovareacademics.inmdpi.com. Viscosity-modifying additives are commonly incorporated into ophthalmic formulations to increase the viscosity and thereby prolong the precorneal contact time ascendiacdmo.comcore.ac.uknih.govinnovareacademics.inmdpi.com.

Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethylcellulose sodium (SCMC), and polyvinyl alcohol (PVA) are frequently used as viscosity enhancers core.ac.uknih.govinnovareacademics.in. By increasing the viscosity, these additives reduce the drainage rate of the eye drop from the ocular surface, allowing the drug to remain in contact with the cornea and conjunctiva for a longer period ascendiacdmo.cominnovareacademics.inmdpi.com. This extended contact time can potentially lead to increased ocular absorption and improved drug bioavailability in the anterior chamber innovareacademics.inmdpi.com.

Experimental systems, including in vitro diffusion studies and in vivo non-human studies, are used to evaluate the impact of viscosity modifiers on drug release and absorption. Studies have shown that formulations with increased viscosity can enhance the dispersibility of drug particles and prolong their residence time on the ocular surface frontiersin.org. However, excessive viscosity can sometimes hinder drug diffusion and uptake frontiersin.org. The optimal viscosity depends on the specific drug and desired release profile.

Research on in situ gelling systems, which are liquid upon instillation but form a gel in the eye in response to environmental changes (e.g., temperature, pH, ions), also demonstrates the principle of using viscosity changes to enhance precorneal contact time and absorption innovareacademics.infrontiersin.org. These systems aim to combine the ease of instillation of a liquid with the prolonged retention of a gel innovareacademics.in.

The following table illustrates the effect of viscosity-modifying agents on formulation properties and drug behavior in experimental systems:

| Viscosity Modifier | Observed Effect on Viscosity | Impact on Dispersibility (In Vitro) | Impact on Precorneal Contact Time (In Vivo/Experimental) | Impact on Ocular Absorption (In Vivo/Experimental) | Source |

| Hydroxypropyl methylcellulose | Increased | Enhanced | Prolonged | Potentially increased | core.ac.ukinnovareacademics.infrontiersin.org |

| Sodium carboxymethyl cellulose | Increased | Not specified | Prolonged | Potentially increased | core.ac.uknih.govmdpi.com |

| Methylcellulose | Increased | Enhanced | Prolonged | Increased (with optimal concentration) | frontiersin.org |

These findings underscore the importance of viscosity control in optimizing ophthalmic drug delivery.

Long-Term Stability of Ophthalmic Formulations (Chemical Aspects)

The long-term chemical stability of ophthalmic formulations is crucial to ensure that the drug remains potent and that no toxic degradation products are formed over the product's shelf life ascendiacdmo.com. Chemical degradation can occur through various pathways, including hydrolysis, oxidation, photolysis, and thermolysis griffith.edu.au.

Studies on the stability of ophthalmic formulations involve storing samples under different temperature and humidity conditions for extended periods and monitoring the concentration of the active ingredient and the formation of degradation products using analytical techniques like High-Performance Liquid Chromatography (HPLC) researchgate.netnih.govmdpi.comrevistafarmaciahospitalaria.es.

Research on the chemical stability of various ophthalmic drugs has shown that degradation rates are often temperature-dependent, with higher temperatures leading to faster degradation nih.govmdpi.comrevistafarmaciahospitalaria.es. For example, studies on tacrolimus (B1663567) ophthalmic formulations demonstrated that while the drug remained stable for up to nine months when stored at 5°C, significant chemical instability was detected at 25°C and 35°C nih.gov. Similarly, cysteamine (B1669678) eye drops showed greater degradation at higher temperatures mdpi.com. The concentration of the active ingredient can also influence stability, with some studies indicating increased stability at higher concentrations revistafarmaciahospitalaria.es.

Excipient-drug interactions can also contribute to instability nih.govgriffith.edu.au. Preservatives, buffers, and other additives can interact with the API, leading to its degradation griffith.edu.auascendiacdmo.com. For instance, the effect of a preservative in lowering the pH in a formulation has been shown to decrease the stability of a drug griffith.edu.au.

Identifying and characterizing degradation products is an important aspect of stability studies. For example, research involving Albalon-A ophthalmic solution identified a degradation peak and subsequently characterized the degradant as an antazoline (B1665563) hydrolysis product using techniques like NMR, FT-IR, and MS researchgate.net. A stability-indicating HPLC method was then developed to quantify the active drugs (naphazoline and antazoline) and the identified degradant researchgate.net.

Ensuring chemical stability often involves optimizing the formulation composition, including adjusting pH, using appropriate buffers, antioxidants, and chelating agents, and selecting suitable packaging materials nih.govascendiacdmo.comgoogle.com. Storage conditions, particularly temperature, play a critical role in maintaining the long-term chemical integrity of ophthalmic formulations nih.govmdpi.comrevistafarmaciahospitalaria.esgoogle.com. Some formulations require refrigeration to achieve adequate shelf life mdpi.comrevistafarmaciahospitalaria.esgoogle.com.

Albalon A is an ophthalmic formulation containing two active pharmaceutical ingredients: naphazoline (B1676943) and antazoline. This article focuses on the historical and foundational academic research surrounding these compounds and the development of combination ophthalmic therapies, strictly adhering to the provided outline and excluding information on dosage, administration, safety, and adverse effects.

Historical and Foundational Academic Research of Albalon a Components

Genesis and Early Pharmacological Characterization of Naphazoline (B1676943)

Naphazoline is a sympathomimetic vasoconstrictor belonging to the imidazoline (B1206853) derivative group mdpi.com. It was first developed in 1942 as a nasal formulation for congestion and was patented in 1934 drugbank.comwikipedia.org. Naphazoline is characterized by its rapid action in reducing swelling when applied to mucous membranes wikipedia.org. Its pharmacological activity is primarily attributed to its action as an alpha-adrenergic agonist drugbank.comnih.gov. Specifically, it is described as a mixed α₁- and α₂-adrenergic receptor agonist wikipedia.org. Upon ocular administration, naphazoline exerts its effect by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva, leading to vasoconstriction nih.gov. This vasoconstriction results in decreased conjunctival congestion and a reduction in associated symptoms such as itching, irritation, and redness nih.gov. Early research identified naphazoline as a rapid-acting imidazoline sympathomimetic vasoconstrictor of ocular or nasal arterioles drugbank.comdrugbank.com.

Historical Development and Initial Mechanistic Insights into Antazoline (B1665563)

Antazoline is a first-generation antihistaminic agent that was first described in 1949 jppres.com. Beyond its antihistaminic properties, early research also noted that antazoline possessed quinidine-like properties and antiarrhythmic activity jppres.com. Several reports on the intravenous use of antazoline against ventricular and supraventricular arrhythmias were published in the mid-20th century jppres.com. Studies in the 1960s and 1970s evaluated the efficacy and safety of antazoline for the termination of supraventricular arrhythmias nih.gov. While the exact antiarrhythmic mechanism of action of antazoline remained unclear in some later reviews, early and subsequent research has provided some insights nih.govmp.pl. Recent research has implied a multifactorial mode of action involving sodium and potassium channels mp.pl. Animal model studies reported a significant prolongation of atrial and ventricular effective refractory periods, leading to an increase in atrial and ventricular postrepolarization refractoriness mp.pl. An experimental study in rabbit hearts suggested that antazoline increases ventricular effective refractory period and influences multiple channels, including sodium and potassium channels oup.com. This multi-channel inhibition was hypothesized to be crucial in reducing spatial dispersion of repolarization oup.com. Studies have also shown that antazoline can induce changes in electrocardiographic parameters, such as significantly increasing P wave duration, QRS complex, and QT/QTcF intervals, indicating a drug-induced prolongation of conduction and repolarization jppres.comnih.gov.

Evolution of Combination Ophthalmic Decongestant and Antihistamine Formulations in Academic Literature

The concept of combining a vasoconstrictor and an antihistamine in ophthalmic formulations emerged to provide relief for multiple symptoms of ocular irritation and allergic conjunctivitis, such as redness and itching sci-hub.se. Academic literature reflects the investigation and use of such combinations. For instance, the combination of naphazoline and pheniramine (B192746) has been noted as a widely used formulation to provide targeted relief of redness and itching affecting the ocular surface sci-hub.se. While specific historical academic literature detailing the genesis of the naphazoline-antazoline ophthalmic combination (like Albalon A) was not extensively detailed in the search results, the broader academic context shows the development and study of ophthalmic formulations combining antihistamines and decongestants to address allergic conjunctivitis and associated symptoms sci-hub.semdpi.com. Reviews of ophthalmic formulations for allergic conjunctivitis discuss the use of antiallergic eyedrops, including those with antihistamines, as a first line of pharmacological treatment mdpi.com. The rationale behind such combinations in academic discourse is to leverage the distinct mechanisms of action – vasoconstriction for redness relief and antihistaminic activity for itching and other allergic responses – to provide a more comprehensive symptomatic treatment. Academic studies have also explored the effectiveness of antihistamine-decongestant combinations in other contexts, such as for the common cold, indicating a broader interest in the synergistic potential of these drug classes uq.edu.aujiaci.org.

Computational and Theoretical Approaches in Albalon a Research

Molecular Docking and Dynamics Simulations of Naphazoline-Receptor and Antazoline-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques that predict how a ligand, such as a drug molecule, binds to its target receptor and the stability of this interaction over time. While specific, detailed molecular dynamics simulation data for the direct interaction of naphazoline (B1676943) with the alpha-2 adrenergic receptor and antazoline (B1665563) with the histamine (B1213489) H1 receptor are not extensively published in publicly accessible literature, the principles of these methods and studies on related compounds provide a strong basis for understanding these interactions.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For naphazoline, an imidazoline (B1206853) derivative, docking into the alpha-2 adrenergic receptor would likely involve key interactions within the receptor's binding pocket. These interactions are expected to include hydrogen bonding with specific amino acid residues and hydrophobic interactions that stabilize the complex.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interaction. An MD simulation of the naphazoline-alpha-2 adrenergic receptor complex would be expected to show stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values for the key interacting residues, indicating a stable binding mode.

Similarly, for antazoline, an ethylenediamine (B42938) derivative and a first-generation antihistamine, docking and MD simulations with the histamine H1 receptor are crucial for understanding its antagonist activity. pharmtech.com These simulations would reveal the specific amino acid residues within the H1 receptor that interact with antazoline, likely through a combination of hydrogen bonds and hydrophobic contacts, to block the action of histamine. nih.govnih.gov The stability of these interactions would be further assessed through MD simulations, confirming a stable binding pose that is essential for its therapeutic effect. mdpi.comnih.gov

Table 1: Conceptual Summary of Expected Molecular Interactions from Docking and MD Simulations

| Compound | Receptor | Expected Key Interacting Residues (Conceptual) | Expected Simulation Stability Metrics (Conceptual) |

| Naphazoline | Alpha-2 Adrenergic Receptor | Aspartic Acid, Serine, Phenylalanine, Tyrosine | Stable RMSD of ligand in binding pocket; Low RMSF of key interacting residues |

| Antazoline | Histamine H1 Receptor | Aspartic Acid, Lysine, Tyrosine, Phenylalanine | Stable RMSD of ligand in binding pocket; Low RMSF of key interacting residues |

This table is a conceptual representation based on studies of similar ligand-receptor interactions and does not represent empirically published data for these specific complexes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Imidazoline and Antihistamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to identify the physicochemical properties of a series of compounds that are critical for their biological activity. By establishing a mathematical relationship between chemical structure and pharmacological activity, QSAR models can predict the activity of new, untested compounds.

Table 2: Key Physicochemical Descriptors in QSAR Models for Related Compound Classes

| Compound Class | Receptor Target | Key Physicochemical Descriptors | Impact on Activity |

| Imidazoline Derivatives | Alpha-Adrenergic Receptors | Electronic properties of the imidazoline ring | Influences binding affinity and selectivity. |

| Lipophilicity (logP) | Affects membrane permeability and receptor binding. | ||

| Steric parameters of substituents | Determines the fit within the receptor binding pocket. | ||

| Ethylenediamine Antihistamines | Histamine H1 Receptor | Distance between nitrogen atoms | Critical for optimal interaction with the receptor. |

| Aromatic substituent properties (e.g., size, electronics) | Modulates binding affinity and can influence selectivity. | ||

| Molecular shape and volume | Important for overall receptor fit and antagonist activity. |

In Silico Prediction of Degradation Pathways and Metabolites

Computational approaches are also employed to predict the degradation pathways and potential metabolites of pharmaceutical compounds. These in silico methods can identify the most likely sites of metabolic attack and the resulting degradation products, which is crucial for understanding the stability and potential toxicity of a drug.

For naphazoline, forced degradation studies under various stress conditions (acidic, basic, oxidative, and photolytic) have identified several degradation products. nih.govsemanticscholar.org In silico models can complement these experimental findings by predicting the susceptibility of different parts of the naphazoline molecule to degradation. For instance, the imidazoline ring is known to be susceptible to hydrolysis under certain pH conditions. ptfarm.pl

The hydrolysis of antazoline has been a subject of investigation, with studies identifying its primary degradation product in ophthalmic formulations as N-[(N-benzylanilino)acetyl]ethylenediamine. nih.govresearchgate.net This occurs through the cleavage of the imidazoline ring. researchgate.net In silico prediction tools can simulate the reactivity of the antazoline molecule and predict this hydrolytic cleavage as a probable degradation pathway. These computational models can also predict other potential minor degradation products that may be formed under different conditions.

Table 3: Experimentally Identified and In Silico Predicted Degradation Products

| Compound | Condition | Major Degradation Product(s) | Method of Identification |

| Naphazoline | Acidic, Basic, Oxidative, Thermal Stress | Multiple degradation products observed | HPLC nih.govsemanticscholar.org |

| Antazoline | Hydrolysis (e.g., high pH) | N-[(N-benzylanilino)acetyl]ethylenediamine | HPLC, NMR, MS nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Albalon a Components

Exploration of Novel Molecular Targets for Naphazoline (B1676943) and Antazoline (B1665563) beyond Established Receptors

While naphazoline is primarily recognized for its alpha-adrenergic agonist activity and antazoline for its histamine (B1213489) H1 receptor antagonism, emerging research suggests a broader pharmacological profile for these compounds and their structural classes.

Naphazoline and the Imidazoline (B1206853) Receptor System:

Naphazoline, as an imidazoline derivative, has the potential to interact with imidazoline receptors (I-receptors), a distinct class of receptors that are not adrenergic. nih.govnih.gov There are at least three subtypes of imidazoline binding sites: I1, I2, and I3. The I1 receptor is implicated in the central control of blood pressure, while the I2 receptor is associated with a variety of physiological and pathological processes, including monoamine oxidase regulation and neuroprotection. nih.govbath.ac.uk

Recent research has focused on synthesizing novel ligands with high affinity and selectivity for these imidazoline receptors. nih.govbath.ac.uk For instance, compounds like BU224 have demonstrated high affinity for I2 receptors with minimal interaction with alpha-2 adrenoceptors, suggesting that it may be possible to develop imidazoline-based drugs with more specific actions. nih.gov The exploration of naphazoline's interaction with these imidazoline receptors could reveal novel therapeutic applications beyond vasoconstriction. Some research has even identified bis-imidazoline compounds as new ligands for the CXCR4 chemokine receptor, a potential therapeutic target in immunology and oncology. mdpi.com

Antazoline and Beyond H1 Receptor Antagonism:

Antazoline is a first-generation ethylenediamine (B42938) antihistamine. drugbank.comdrugcentral.org While its primary mechanism is the blockade of H1 histamine receptors, the broader class of antihistamines is being investigated for novel therapeutic roles. For example, the H1 receptor has been identified as a potential oncoprotein, and H1 antihistamines are being explored as candidates for repurposing in cancer treatment. nih.gov

Furthermore, some newer antihistamines exhibit activity at other histamine receptor subtypes, such as H2, H3, and H4, which are involved in various physiological processes including gastric acid secretion, neurotransmission, and immunomodulation. researchgate.net While antazoline's activity at these other receptors is not well-characterized, future research could explore its binding profile across the full spectrum of histamine receptors to identify potential new therapeutic indications.

Advanced Analytical Techniques for Trace Impurities and Degradants in Complex Biological Matrices

Ensuring the purity and stability of ophthalmic solutions is critical. Advanced analytical techniques are crucial for the detection and quantification of trace impurities and degradation products of naphazoline and antazoline in both pharmaceutical formulations and biological samples.

Chromatographic and Spectroscopic Methods:

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) has proven to be a robust method for the simultaneous determination of naphazoline, its impurities, and other active ingredients in ophthalmic solutions. nih.gov A validated reverse-phase HPLC-DAD method allows for the separation and quantification of naphazoline HCl, pheniramine (B192746) maleate, and their official impurities. nih.gov

For the analysis of naphazoline in biological matrices like human urine and serum, highly sensitive methods such as quantum dot-assisted chemiluminescence have been developed. nih.gov This technique offers a low detection limit, making it suitable for pharmacokinetic studies. nih.govresearchgate.net

Impurity Profiling:

Regulatory bodies require stringent control over impurities in pharmaceutical products. Official impurities for both naphazoline and antazoline have been identified. nih.govpharmaffiliates.compharmaffiliates.comsimsonpharma.comanalyticachemie.inanantlabs.com For antazoline, "Antazoline Related Compound A" (N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide) is a known impurity. pharmaffiliates.comanalyticachemie.in The development of analytical methods capable of detecting and quantifying these specific impurities at very low levels is an ongoing area of research.

Development of Biocompatible Formulations with Enhanced Ocular Retention for Research Models

A significant challenge in ophthalmic drug delivery is the rapid clearance of eye drops from the ocular surface. To facilitate preclinical research and potentially improve therapeutic efficacy, novel formulations are being developed to enhance the ocular retention of active compounds.

Mucoadhesive Polymers:

Mucoadhesive polymers are a key focus of this research. These polymers interact with the mucin layer of the tear film, prolonging the residence time of the drug on the ocular surface. mdpi.comresearchgate.netnih.gov This can lead to increased drug bioavailability. mdpi.comresearchgate.net Examples of mucoadhesive polymers being investigated for ophthalmic use include:

Hyaluronic acid mdpi.com

Poly(lactic-co-glycolic acid) (PLG) nih.gov

Poly(ethylene glycol) (PEG) nih.gov

Microparticles and microdiscs fabricated from these polymers have demonstrated prolonged residence times in preclinical models. nih.govarvojournals.org

Biodegradable Drug Delivery Systems:

Biodegradable polymers are also being explored for the development of sustained-release ocular drug delivery systems. mdpi.commdpi.com These systems can be formulated as nanoparticles, hydrogels, or implants and are designed to release the drug over an extended period, reducing the need for frequent administration. mdpi.comnih.gov The biocompatibility of these novel delivery systems is a critical aspect of their development, with in vitro studies assessing their impact on various ocular cell lines. ucl.ac.ukarvojournals.org

Comparative Pharmacological Studies with Newer Generation Sympathomimetics and Antihistamines in Pre-Clinical Settings

The field of ocular pharmacology is continually evolving, with the development of newer sympathomimetic and antihistaminic agents. Comparative preclinical studies are essential to delineate the relative efficacy and receptor selectivity of these newer compounds against established drugs like naphazoline and antazoline.

Newer Vasoconstrictors:

While naphazoline is a non-selective alpha-adrenergic agonist, newer agents with greater selectivity for specific adrenoceptor subtypes have been developed. For instance, alpha-2 adrenergic agonists like brimonidine are used in the treatment of glaucoma and have also been shown to be potent vasoconstrictors. nih.gov Comparative studies have shown that brimonidine can significantly reduce ocular surface blood vessel area. nih.gov Research has also indicated that vasoconstriction mediated by alpha-2 adrenoceptors might be associated with fewer cardiovascular side effects compared to non-selective alpha-agonists. reviewofophthalmology.com

| Compound | Receptor Selectivity | Primary Ocular Use |

| Naphazoline | Non-selective α-adrenergic agonist | Vasoconstriction |

| Brimonidine | Selective α2-adrenergic agonist | Glaucoma, Vasoconstriction |

| Phenylephrine (B352888) | α1-adrenergic agonist | Mydriasis, Vasoconstriction |

| Oxymetazoline | Non-selective α-adrenergic agonist | Vasoconstriction |

| This table provides a simplified comparison of receptor selectivity and primary ocular uses for different vasoconstrictors. |

Newer Generation Antihistamines:

Antazoline is a first-generation antihistamine, which can be associated with sedative effects due to its ability to cross the blood-brain barrier. patsnap.com Second-generation antihistamines, such as levocetirizine and fexofenadine, were developed to be non-sedating and more selective for the H1 receptor. nih.gov These newer agents are generally considered to be more effective and have a better safety profile than their first-generation counterparts. nih.gov Preclinical and clinical studies comparing the potency and duration of action of antazoline with these newer antihistamines would provide valuable insights for optimizing the treatment of ocular allergies.

Application of Artificial Intelligence and Machine Learning in Predicting Compound Behavior and Interactions

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and development, with significant potential to accelerate research into compounds like naphazoline and antazoline.

Predicting Drug-Drug Interactions:

ML algorithms can be trained on large datasets of known drug interactions to predict potential interactions for new or existing drugs. frontiersin.orgfrontiersin.org These models can analyze molecular structures and biological data to identify patterns that may lead to adverse events. nih.gov This could be particularly useful for predicting the interaction profiles of naphazoline and antazoline with other medications.

Identifying Novel Targets and Designing New Molecules:

Optimizing Ocular Drug Delivery:

| AI/ML Application | Relevance to Naphazoline and Antazoline Research |

| Drug-Drug Interaction Prediction | Enhancing the safety profile by predicting potential adverse interactions. |

| Novel Target Identification | Uncovering new therapeutic possibilities beyond their known mechanisms of action. |

| De Novo Drug Design | Creating new molecules with improved efficacy and fewer side effects. |

| Formulation Optimization | Designing more effective ocular drug delivery systems with enhanced retention. |

| This table summarizes the potential applications of AI and machine learning in future research on naphazoline and antazoline. |

Q & A

Q. How should researchers address low participant retention rates in longitudinal this compound trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.